molecular formula C8H15N B14497394 5-Butyl-3,4-dihydro-2H-pyrrole CAS No. 64319-86-4

5-Butyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14497394
CAS No.: 64319-86-4
M. Wt: 125.21 g/mol
InChI Key: WLIYEZQKXASQOJ-UHFFFAOYSA-N
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Description

5-Butyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C8H15N It belongs to the class of pyrroles, which are characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of butylamine with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles. This reaction is notable for its selectivity and the absence of organic solvents, with water and molecular hydrogen being the only side products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of catalytic systems and green chemistry principles is often emphasized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper(II) catalysts and air are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrroles, pyrrole-2-carboxylates, and pyrrole-2-carboxamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Butyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-3,4-dihydro-2H-pyrrole is unique due to its specific butyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pyrrole derivatives may not be suitable.

Properties

IUPAC Name

5-butyl-3,4-dihydro-2H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIYEZQKXASQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339720
Record name 5-Butyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64319-86-4
Record name 5-Butyl-3,4-dihydro-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64319-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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